molecular formula C11H8N2 B13590032 1-(2-ethynylphenyl)-1H-pyrazole

1-(2-ethynylphenyl)-1H-pyrazole

Cat. No.: B13590032
M. Wt: 168.19 g/mol
InChI Key: ZOWARCKCWYMCJA-UHFFFAOYSA-N
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Description

1-(2-ethynylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethynylphenyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-ethynylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethynylphenyl)-1H-indole
  • 1-(2-ethynylphenyl)-1H-imidazole
  • 1-(2-ethynylphenyl)-1H-triazole

Uniqueness

1-(2-ethynylphenyl)-1H-pyrazole is unique due to its specific structural features, such as the ethynyl group attached to the phenyl ring and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2-ethynylphenyl)pyrazole

InChI

InChI=1S/C11H8N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h1,3-9H

InChI Key

ZOWARCKCWYMCJA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1N2C=CC=N2

Origin of Product

United States

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